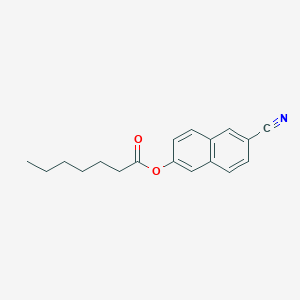![molecular formula C15H10ClN3O B11841450 3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11841450.png)
3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds characterized by a benzene ring fused with a pyrimidine ring. This particular compound is notable for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one typically involves the condensation of 3-chlorobenzaldehyde with 2-aminobenzamide under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the quinazolinone core.
Condensation Reaction: 3-chlorobenzaldehyde reacts with 2-aminobenzamide in the presence of an acid catalyst (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) to form the imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the quinazolinone ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to enhance yield and purity.
化学反应分析
Types of Reactions
3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.
作用机制
The mechanism of action of 3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It may inhibit key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to reduced cell growth and increased cell death.
相似化合物的比较
Similar Compounds
- 3-benzyl-2-(4-chlorophenyl)quinazolin-4-one
- 2-phenylquinazolin-4-one
- 4-chloroquinazolin-2-amine
Uniqueness
3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one is unique due to its specific structural features, such as the (Z)-configuration of the imine group and the presence of the chlorophenyl substituent. These features contribute to its distinct biological activities and make it a valuable compound for further research and development.
属性
分子式 |
C15H10ClN3O |
|---|---|
分子量 |
283.71 g/mol |
IUPAC 名称 |
3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C15H10ClN3O/c16-12-5-3-4-11(8-12)9-18-19-10-17-14-7-2-1-6-13(14)15(19)20/h1-10H/b18-9- |
InChI 键 |
PCIISUUAPSCTRR-NVMNQCDNSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)/N=C\C3=CC(=CC=C3)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)N=CC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11841371.png)
![8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid](/img/structure/B11841377.png)

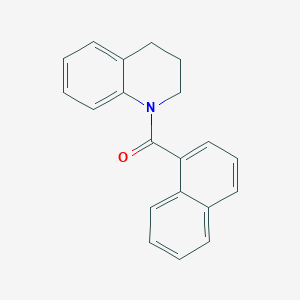
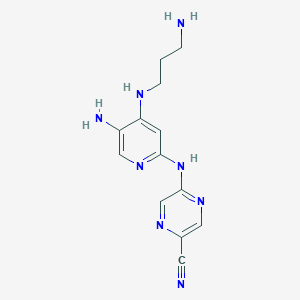
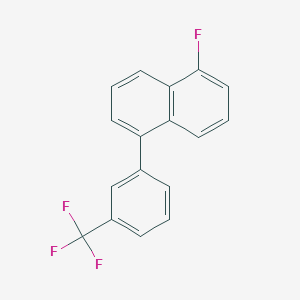
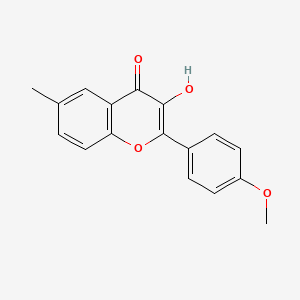



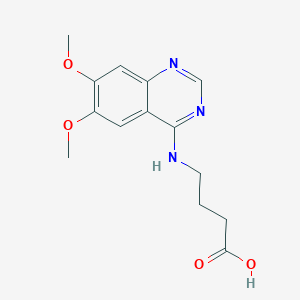
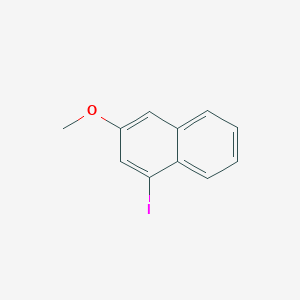
![[(5,7-Dichloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11841464.png)
